molecular formula C13H10BrN3O B4622477 (2-bromo-6-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine

(2-bromo-6-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine

Cat. No. B4622477
M. Wt: 304.14 g/mol
InChI Key: FCKSTKUWNPWNCZ-UHFFFAOYSA-N
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Description

(2-bromo-6-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine, also known as BOMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and neuroscience.

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of compounds structurally related to (2-bromo-6-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine have been explored in various studies. These compounds often serve as key intermediates in the synthesis of a wide range of heterocyclic compounds due to their unique reactivity profiles. For instance, the preparation of 5-methyl-3H-oxazolo[4,5-b]pyridine-2-thione and its reactions with amines to produce corresponding thioureas highlight the versatility of similar structures in synthetic chemistry. Such reactions are pivotal for the development of novel compounds with potential application in pharmaceuticals and materials science (Davidkov & Simov, 1981).

Heterocyclic Chemistry

The field of heterocyclic chemistry frequently explores compounds like (2-bromo-6-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine due to their potential in creating complex molecular architectures. These compounds are foundational in synthesizing various heterocycles, which are crucial in the development of new drugs and agrochemicals. For example, the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines showcases the application of similar structures in generating new molecules with potential biological activity (Palamarchuk et al., 2019).

Molecular Structure Analysis

The detailed study of molecular structures similar to (2-bromo-6-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine provides insights into their chemical behavior and potential applications. X-ray diffraction studies and other analytical techniques are employed to understand the molecular geometry, which is crucial for predicting reactivity and interaction with biological targets. Such studies are fundamental in designing compounds with desired properties for specific applications.

Antimicrobial Applications

Research into compounds structurally related to (2-bromo-6-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine has also explored their potential antimicrobial activities. The synthesis and evaluation of new heterocyclic compounds derived from similar structures have demonstrated promising antimicrobial properties, which could lead to the development of new antibiotics and antifungal agents. This area of research is particularly relevant in the context of rising antibiotic resistance, highlighting the importance of discovering novel antimicrobial compounds (Abunada et al., 2008).

properties

IUPAC Name

2-bromo-6-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O/c1-7-5-8(6-9(14)11(7)15)13-17-12-10(18-13)3-2-4-16-12/h2-6H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKSTKUWNPWNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Br)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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